molecular formula C24H23N5O2S B12022701 4-(2-(3-(Benzyloxy)benzylidene)hydrazinyl)-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 624725-70-8

4-(2-(3-(Benzyloxy)benzylidene)hydrazinyl)-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12022701
CAS No.: 624725-70-8
M. Wt: 445.5 g/mol
InChI Key: GQYGEDGNNBBULC-PCLIKHOPSA-N
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Description

4-(2-(3-(Benzyloxy)benzylidene)hydrazinyl)-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(3-(Benzyloxy)benzylidene)hydrazinyl)-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common method starts with the preparation of the hydrazone intermediate, which is then cyclized to form the triazole ring. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

4-(2-(3-(Benzyloxy)benzylidene)hydrazinyl)-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The benzylidene group can be reduced to form the corresponding benzyl derivative.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-(3-(Benzyloxy)benzylidene)hydrazinyl)-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Mechanism of Action

The mechanism of action of 4-(2-(3-(Benzyloxy)benzylidene)hydrazinyl)-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(3-(Benzyloxy)benzylidene)hydrazinyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
  • 4-(2-(3-(Benzyloxy)benzylidene)hydrazinyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-(2-(3-(Benzyloxy)benzylidene)hydrazinyl)-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and may provide it with unique properties that are advantageous for specific applications.

Properties

CAS No.

624725-70-8

Molecular Formula

C24H23N5O2S

Molecular Weight

445.5 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-4-[(2E)-2-[(3-phenylmethoxyphenyl)methylidene]hydrazinyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C24H23N5O2S/c1-2-30-21-13-11-20(12-14-21)23-26-27-24(32)29(23)28-25-16-19-9-6-10-22(15-19)31-17-18-7-4-3-5-8-18/h3-16,28H,2,17H2,1H3,(H,27,32)/b25-16+

InChI Key

GQYGEDGNNBBULC-PCLIKHOPSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NNC(=S)N2N/N=C/C3=CC(=CC=C3)OCC4=CC=CC=C4

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=S)N2NN=CC3=CC(=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

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